molecular formula C14H14N4OS B2986790 N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide CAS No. 2411218-21-6

N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide

Cat. No.: B2986790
CAS No.: 2411218-21-6
M. Wt: 286.35
InChI Key: ZFZDRLNHPYFUFO-UHFFFAOYSA-N
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Description

N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide is a complex organic compound featuring a thiophene ring, a triazole ring, and a cyclobutyl group linked to a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide typically involves multiple steps, starting with the preparation of the thiophene and triazole rings. These rings are then linked to a cyclobutyl group through a series of cyclization and substitution reactions. The final step involves the addition of the but-2-ynamide moiety under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as copper-catalyzed cyclization and acyl shift pathways are employed to streamline the synthesis process and reduce the number of steps required .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like singlet oxygen or other oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alkanes or alcohols.

Scientific Research Applications

N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide is unique due to its combination of a thiophene ring, a triazole ring, and a cyclobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-[1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-2-5-11(19)16-14(7-4-8-14)13-15-12(17-18-13)10-6-3-9-20-10/h3,6,9H,4,7-8H2,1H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZDRLNHPYFUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1(CCC1)C2=NC(=NN2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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